tert-Butyl 12-aminododecanoate
CAS No.:
Cat. No.: VC13633112
Molecular Formula: C16H33NO2
Molecular Weight: 271.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H33NO2 |
|---|---|
| Molecular Weight | 271.44 g/mol |
| IUPAC Name | tert-butyl 12-aminododecanoate |
| Standard InChI | InChI=1S/C16H33NO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14,17H2,1-3H3 |
| Standard InChI Key | UDVHMOWZIFLAOE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCN |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCN |
Introduction
Chemical Structure and Properties
Tert-butyl 12-aminododecanoate (C₁₆H₃₃NO₂) is derived from 12-aminododecanoic acid via esterification with tert-butyl alcohol or tert-butyl chloride. Its hydrochloride salt (C₁₆H₃₄ClNO₂) is commonly used to enhance stability. Key properties include:
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Molecular Weight: 271.44 g/mol (free ester); 307.9 g/mol (hydrochloride salt).
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Physical State: White to off-white solid with a melting point of 185–187°C.
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Amphiphilic Nature: Combines hydrophobic tert-butyl and hydrophilic amino groups, enabling interactions with lipid membranes and polar environments.
The tert-butyl ester group serves as a protecting moiety for the amino group, preventing unwanted reactions during synthesis while maintaining solubility in organic solvents .
Synthesis Methods
Chemical Synthesis
The primary method involves esterification of 12-aminododecanoic acid with tert-butyl alcohol or tert-butyl chloride under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) :
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Esterification:
This reaction typically requires reflux conditions for optimal yield .
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Industrial-Scale Production:
Continuous flow reactors and peptide coupling reagents (e.g., TBTU) are employed to improve efficiency and purity.
Alternative Synthetic Routes
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Enzyme Cascades: Linoleic acid is converted to 12-aminododecenoic acid via lipoxygenase, hydroperoxide lyase, and transaminase, achieving up to 12% conversion .
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Biosynthesis: Engineered Escherichia coli strains produce ω-aminododecanoic acid (a related monomer) from glucose, yielding 471.5 mg/L under optimized conditions .
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Renewable Feedstocks: Vernolic acid (epoxidized fatty acid from Vernonia galamensis) serves as a precursor for 12-aminododecanoic acid, reducing dependence on petrochemicals .
Applications
Polymer Chemistry
Tert-butyl 12-aminododecanoate is a key precursor for nylon-12, a high-performance polyamide used in automotive, medical, and industrial applications . Its role includes:
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Monomer for Condensation Polymerization: Reacts with adipic acid to form nylon-12 via polycondensation.
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Material Tailoring: Incorporation of additives enhances mechanical and thermal properties for niche applications (e.g., hydraulic systems, offshore pipelines) .
Drug Delivery Systems
The compound’s amphiphilic nature enables its use as a spacer or linker in bioconjugates:
Biological Interactions
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Antimicrobial Activity: Disrupts bacterial membranes due to hydrophobic interactions (e.g., E. coli MIC: 32 µg/mL).
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Metal Ion Complexation: Forms stable complexes with transition metals, relevant for catalysis and material science.
Comparison with Analogues
| Compound | Structure | Applications |
|---|---|---|
| Methyl 12-aminododecanoate | Methyl ester group | Peptide synthesis, polymer intermediates |
| Ethyl 12-aminododecanoate | Ethyl ester group | Lipid-based drug delivery systems |
| tert-Butyl 10-aminodecanoate | Shorter C10 chain | Anticancer peptide mimetics |
Tert-butyl 12-aminododecanoate’s longer chain and tert-butyl group enhance stability and solubility in non-polar solvents compared to shorter-chain analogues.
Research Findings
Enzymatic and Biosynthetic Advances
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Three-Enzyme Cascades: Lipoxygenase, hydroperoxide lyase, and transaminase achieve 59% conversion of 12-oxododecenoic acid to 12-aminododecenoic acid .
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Directed Evolution of P450 Enzymes: Engineered P450 variants improve electron transfer efficiency, yielding 2.02 g/L ω-aminododecanoic acid (93.6% yield) .
Photosensitization and Drug Delivery
Derivatives of tert-butyl 12-aminododecanoate enhance photosensitization under UV light, enabling applications in photodynamic therapy.
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